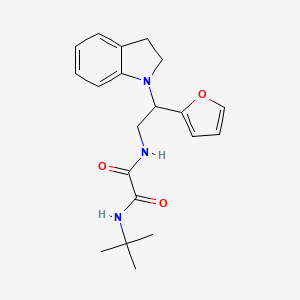
N1-(tert-butyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(tert-butyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide” appears to be an organic compound based on its name. It contains functional groups such as the tert-butyl group, furan ring, indoline ring, and oxalamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the indoline and furan rings through an ethyl linker, followed by the attachment of the tert-butyl group and the oxalamide group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure would likely be complex due to the presence of multiple rings (furan and indoline) and functional groups (tert-butyl and oxalamide). The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich furan and indoline rings, which could undergo electrophilic substitution reactions. The oxalamide group might also participate in reactions involving the carbonyl group or the nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar oxalamide group could influence its solubility in different solvents.科学的研究の応用
Synthesis and Reactivity
N1-(tert-butyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is involved in various chemical reactions and synthesis processes. Its components, such as indole and furan derivatives, play a key role in these reactions. For instance, indoles and oxindoles are synthesized from N-(tert-butoxycarbonyl)anilines, with furan derivatives serving as intermediates in some cases. This synthesis process is significant for producing compounds with various applications in pharmaceuticals and material science (Clark et al., 1991).
Catalysis and Chemical Transformations
N1-(tert-butyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide's constituents are also used in catalysis. For example, tert-butyl peroxide plays a role in copper-catalyzed annulation processes, leading to the formation of substituted furan compounds. This demonstrates the compound's utility in facilitating chemical transformations, which are essential in synthetic organic chemistry and industrial processes (Yu et al., 2015).
Formation of Complex Molecules
The molecule's structure is conducive to forming complex molecules through sequential reactions. For instance, the presence of tert-butyl nitrite in certain reactions leads to multiple C-N bond formations, creating complex structures like fused quinolines and isoquinolines. Such reactions are crucial for synthesizing novel compounds with potential pharmaceutical applications (Sau et al., 2018).
Pharmaceutical Research
Components of N1-(tert-butyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide are used in pharmaceutical research. For example, indole derivatives have been studied for their antihypertensive properties, demonstrating the relevance of these compounds in developing new medications (Kreighbaum et al., 1980).
Material Science
Research in material science also benefits from the compound's constituents. For example, luminescent metal-organic frameworks incorporating furan derivatives have been developed for detecting toxic oxoanions in aqueous media. This application highlights the compound's potential in environmental monitoring and sensor technology (Singha et al., 2019).
Safety And Hazards
Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions.
将来の方向性
Future research on this compound could involve elucidating its exact structure, synthesizing it in the lab, studying its reactivity, and testing its biological activity.
特性
IUPAC Name |
N'-tert-butyl-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-20(2,3)22-19(25)18(24)21-13-16(17-9-6-12-26-17)23-11-10-14-7-4-5-8-15(14)23/h4-9,12,16H,10-11,13H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQQTYQLOHQGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(tert-butyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

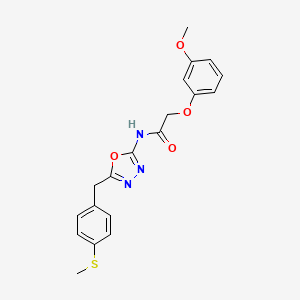
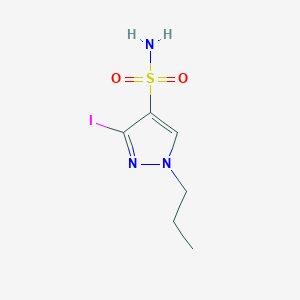
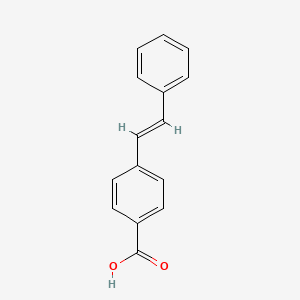
![(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2669268.png)
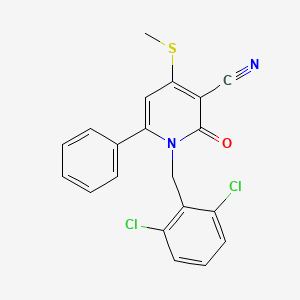
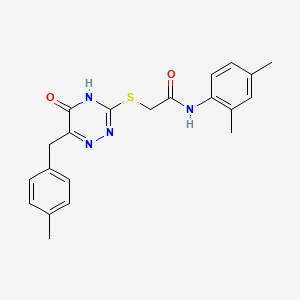
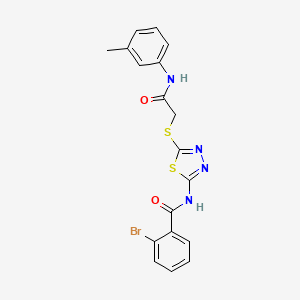
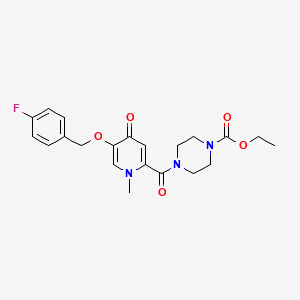
![5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B2669277.png)
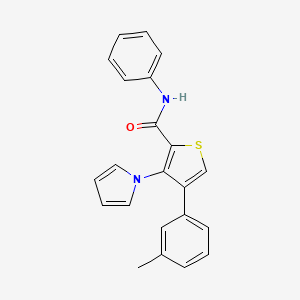
![(5S,7R)-N-(Cyanomethyl)-2-(2-methoxyethyl)-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2669280.png)
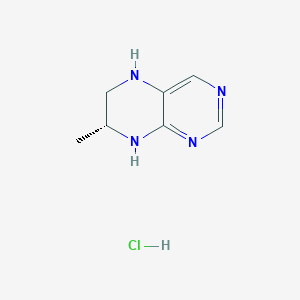
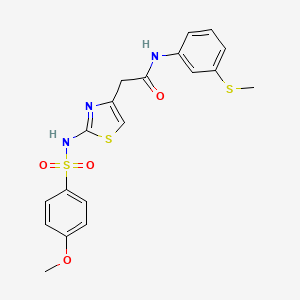
![N-1,3-benzodioxol-5-yl-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2669287.png)